4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a dimethylaminoethyl group attached to the nitrogen atom of the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Carboxamide: The brominated pyrrole is then reacted with ethyl chloroformate to form the corresponding ester, which is subsequently converted to the carboxamide by reaction with ammonia or an amine.
Introduction of Dimethylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis involves hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Yield various substituted pyrrole derivatives.
Oxidation: Produces N-oxides or other oxidized forms.
Reduction: Results in amines or other reduced compounds.
Hydrolysis: Forms carboxylic acids and amines.
Scientific Research Applications
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
4-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a pyrrole ring.
4-bromo-2-chloro-N,N-dimethylbenzamide: Contains a benzene ring with additional chlorine substitution.
5-bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide: Features an acridine moiety with additional amino substitution.
Properties
Molecular Formula |
C9H14BrN3O |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H14BrN3O/c1-13(2)4-3-11-9(14)8-5-7(10)6-12-8/h5-6,12H,3-4H2,1-2H3,(H,11,14) |
InChI Key |
KJVDBWYKTOQMBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.